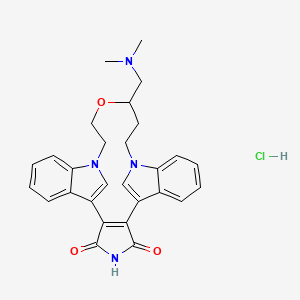
CID 13206344
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le lactobionate d'érythromycine est un antibiotique macrolide dérivé de l'érythromycine, qui est produite par une souche de Streptomyces erythraeus. Il est couramment utilisé dans le traitement de diverses infections bactériennes en raison de sa capacité à inhiber la synthèse protéique dans les organismes sensibles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le lactobionate d'érythromycine est synthétisé en faisant réagir l'érythromycine avec de l'acide lactobionique. La préparation implique de mélanger l'érythromycine avec de l'eau pour injection afin de former une suspension, suivie de l'addition d'une solution d'acide lactobionique pour effectuer la réaction de salification . La concentration de la suspension d'érythromycine est généralement de 60 à 120 mg/mL, et la solution d'acide lactobionique est de 145 à 225 g/L .
Méthodes de production industrielle
Dans les milieux industriels, le lactobionate d'érythromycine est préparé sous forme de poudre stérile lyophilisée adaptée à l'administration intraveineuse. Le processus implique la préparation d'une solution d'érythromycine et d'acide lactobionique, qui est ensuite lyophilisée dans son contenant final afin d'assurer la stabilité et la stérilité .
Analyse Des Réactions Chimiques
Types de réactions
Le lactobionate d'érythromycine subit diverses réactions chimiques, notamment :
Oxydation : L'érythromycine peut être oxydée dans des conditions spécifiques, conduisant à la formation de métabolites inactifs.
Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent se produire dans certaines conditions.
Substitution : L'érythromycine peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs comme l'anhydride acétique et l'acide sulfurique sont souvent utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'érythromycine, qui peuvent avoir des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
Le lactobionate d'érythromycine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour l'étude des antibiotiques macrolides.
Biologie : Employé dans la recherche sur la synthèse des protéines bactériennes et les mécanismes de résistance.
Médecine : Etudié pour sa pharmacocinétique et sa distribution tissulaire, en particulier dans les tissus utérins.
Industrie : Utilisé dans le développement de nouvelles formulations et systèmes d'administration d'antibiotiques.
Mécanisme d'action
Le lactobionate d'érythromycine exerce ses effets en se liant à la sous-unité ribosomale 50S des bactéries sensibles, inhibant ainsi la synthèse des protéines. Cette action empêche la croissance et la multiplication des bactéries . Les principales cibles moléculaires sont les molécules d'ARN ribosomique au sein du ribosome bactérien .
Applications De Recherche Scientifique
Erythromycin lactobionate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrolide antibiotics.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its pharmacokinetics and tissue distribution, particularly in uterine tissue.
Industry: Utilized in the development of new antibiotic formulations and delivery systems.
Mécanisme D'action
Erythromycin lactobionate exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria . The primary molecular targets are the ribosomal RNA molecules within the bacterial ribosome .
Comparaison Avec Des Composés Similaires
Le lactobionate d'érythromycine appartient au groupe des antibiotiques macrolides, qui comprend :
- Azithromycine
- Clarithromycine
- Spiramycine
Unicité
Le lactobionate d'érythromycine est unique en raison de sa solubilité et de sa stabilité accrues, ce qui le rend adapté à l'administration intraveineuse. Cela le distingue des autres macrolides, qui sont souvent administrés par voie orale .
Propriétés
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.C12H22O12/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRXCKZMQLFUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H89NO25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1092.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3847-29-8 |
Source


|
| Record name | Erythromycin lactobionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
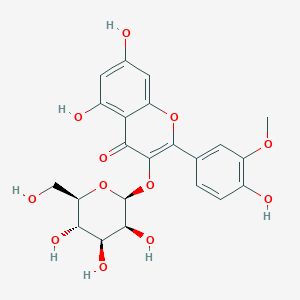
![[2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate](/img/structure/B8020245.png)
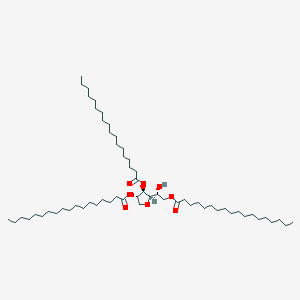

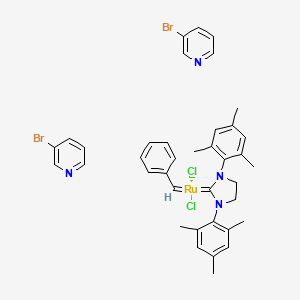
![(1S,4R)-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B8020270.png)

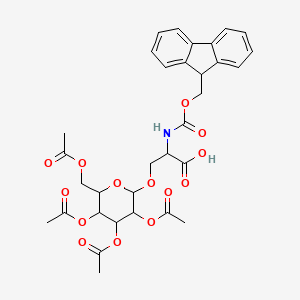

![Potassium;difluoro-[4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenyl]borane;fluoride](/img/structure/B8020289.png)

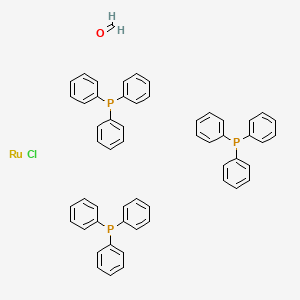
![2-[(2Z)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-[2-({4-[(morpholin-4-yl)methyl]phenyl}methoxy)pyrimidin-4-yl]acetonitrile](/img/structure/B8020339.png)
